molecular formula C13H13N3O4 B1420367 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097065-24-1

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1420367
M. Wt: 275.26 g/mol
InChI Key: OXDRUVZOJMEZLW-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid” appears to be a complex organic molecule. It contains several functional groups, including a 1,4-benzodioxin ring, a 1,2,3-triazole ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that its synthesis would involve the formation of the 1,4-benzodioxin ring, the 1,2,3-triazole ring, and the attachment of the ethyl group and the carboxylic acid group.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The 1,4-benzodioxin ring and the 1,2,3-triazole ring are both heterocyclic structures, which can have interesting electronic and steric properties. The carboxylic acid group is a polar functional group that can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the 1,2,3-triazole ring and the carboxylic acid group suggests that it could participate in a variety of chemical reactions. The 1,2,3-triazole ring can act as a versatile building block in organic synthesis, while the carboxylic acid group can undergo typical acid-base reactions, esterification, and amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylic acid group could make this compound soluble in polar solvents, while the presence of the ethyl group could increase its solubility in non-polar solvents.


Scientific Research Applications

Anti-inflammatory Properties

Research has indicated the potential anti-inflammatory properties of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit. Studies have shown that these compounds, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, can exhibit potency comparable to Ibuprofen in rat paw edema assays, suggesting their relevance in anti-inflammatory applications (Vazquez et al., 1996). Further synthesis and evaluation of rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers have also been explored to understand their anti-inflammatory properties (Vazquez et al., 1997).

Antimicrobial Activity

Compounds related to 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial properties. Studies have found that some of these compounds exhibit significant antimicrobial activities, indicating their potential use in treating infections (Holla et al., 2005); (Arustamyan et al., 2019).

Anticancer Potential

Research into the synthesis and evaluation of 1,2,4-triazole derivatives has shown that some compounds in this category may have anticancer properties. This finding opens possibilities for the development of new cancer treatments (Bekircan et al., 2008).

Anticonvulsant Activity

The anticonvulsant activity of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid has been studied, suggesting potential applications in managing convulsions and related disorders (Arustamyan et al., 2019).

Drug Development and Synthesis

Research has explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds. This work is significant in the field of drug development, particularly in the creation of peptidomimetics and biologically active compounds (Ferrini et al., 2015).

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its use should be in compliance with local regulations and guidelines.


Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity (if any). It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or chemical biology, among others.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-9-12(13(17)18)14-15-16(9)8-3-4-10-11(7-8)20-6-5-19-10/h3-4,7H,2,5-6H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDRUVZOJMEZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

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